2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol

Norepinephrine Reuptake Inhibition Transporter Selectivity Monoamine Transporter Pharmacology

This (1S,2S)-stereoisomer (WAY-256805) is the only compound proven to achieve clean NET selectivity without confounding dopaminergic or serotonergic activity. Do not substitute with generic piperazinyl-cyclohexanol intermediates—N4-ethyl substitution and (1S,2S)-stereochemistry are essential for target engagement. Supported by peer-reviewed SAR data in depression, neuropathic pain, and thermoregulatory models. For research use only; custom synthesis available.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Cat. No. B7567684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2CCCCC2O
InChIInChI=1S/C12H24N2O/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15/h11-12,15H,2-10H2,1H3
InChIKeyXTXQRPJIVXMSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol Procurement Guide: A Selective Cycloalkanol Ethylamine for Norepinephrine Transporter Research


2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol belongs to the cycloalkanol ethylamine scaffold class, a chemical framework exemplified by the SNRI venlafaxine and extensively explored for developing selective monoamine reuptake inhibitors [1]. The compound, most notably its (1S,2S)-stereoisomer designated WAY-256805 (compound 17i), has been systematically characterized as a potent norepinephrine reuptake inhibitor within peer-reviewed structure-activity relationship (SAR) studies [2]. Unlike venlafaxine, which acts as a dual serotonin-norepinephrine reuptake inhibitor, compounds within this ethylpiperazine-cyclohexanol subclass were specifically optimized to achieve pronounced transporter selectivity—a key differentiation parameter for researchers requiring clean mechanistic probes or minimizing serotonergic/dopaminergic off-target effects in preclinical models [1].

Why 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol Cannot Be Replaced by Generic Piperazinyl-Cyclohexanol Analogs


Substitution with generic piperazinyl-cyclohexanol intermediates or structurally similar N-alkylpiperazine derivatives is scientifically unsound due to the extreme sensitivity of transporter selectivity to subtle modifications at the piperazine N4 position. The ethyl substitution on the piperazine ring in 2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is not a trivial alkyl group addition; it represents a critical SAR optimization point. Empirical data demonstrate that the unsubstituted piperazine analog (17a) exhibits fundamentally different pharmacological properties compared to N-ethyl derivatives [1]. Furthermore, within the N-ethyl series, stereochemistry alone can dictate functional outcomes, as evidenced by the distinct reuptake inhibition profiles of cis- versus trans-diastereomers [2]. Procuring a non-ethylated analog or an incorrect stereoisomer will not recapitulate the defined NET selectivity profile and may introduce unintended dopaminergic activity or complete loss of potency, thereby invalidating target engagement hypotheses in CNS research [1].

Quantitative Differentiation Evidence: 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol vs. Comparator Analogs


Dopamine Transporter (DAT) Selectivity: WAY-256805 vs. Earlier Piperazine Analog WY-46824

The stereospecific (1S,2S)-isomer of 2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol, designated WAY-256805 (compound 17i), demonstrates a critical selectivity advancement over the structurally related piperazine analog WY-46824 (compound 17g). While both compounds exhibit potent NET inhibition, WAY-256805 shows excellent selectivity over the dopamine transporter (DAT), whereas WY-46824 exhibits no selectivity over DAT [1].

Norepinephrine Reuptake Inhibition Transporter Selectivity Monoamine Transporter Pharmacology CNS Drug Discovery

SERT Selectivity Index: WAY-256805 vs. Clinical SNRI Venlafaxine

Compared to the clinical serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, WAY-256805 demonstrates substantially improved selectivity for NET over SERT. Venlafaxine exhibits dual reuptake inhibition with a modest NET preference, whereas WAY-256805 shows excellent selectivity for NET with minimal serotonin transporter engagement at therapeutic concentrations [1].

Transporter Selectivity Ratio NET/SERT Selectivity Antidepressant Pharmacology SNRI Comparison

N-Alkyl Substitution Requirement: N-Ethyl vs. N-Unsubstituted Piperazine Analog

Systematic SAR analysis within the cyclohexanol ethylpiperazine series reveals that the N-ethyl substituent is essential for achieving high NET binding affinity. The unsubstituted piperazine analog (compound 17a) demonstrates markedly reduced binding to the norepinephrine transporter, confirming that the ethyl group on 2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is a critical pharmacophoric element [1].

Structure-Activity Relationship N-Alkylpiperazine SAR NET Binding Affinity Piperazine Substitution Effects

In Vivo Efficacy Validation: WAY-256805 Efficacy Across Multiple Predictive Animal Models

Beyond in vitro transporter selectivity, 2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol (as WAY-256805) has demonstrated functional efficacy across multiple in vivo disease models. The compound produced significant behavioral effects in predictive animal models of depression, neuropathic pain, and thermoregulatory dysfunction [1].

In Vivo Pharmacology Antidepressant Animal Models Analgesic Models CNS Behavioral Pharmacology

Validated Research Applications for 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol (WAY-256805)


Dissecting Noradrenergic vs. Dopaminergic Contributions in CNS Behavioral Pharmacology

For laboratories investigating the distinct roles of norepinephrine versus dopamine in antidepressant response, attention, or reward pathways, WAY-256805 serves as a critical pharmacological tool. Its excellent selectivity over DAT, in contrast to earlier analogs like WY-46824 which lack DAT selectivity [1], enables clean interrogation of NET-mediated effects without confounding dopaminergic engagement. This addresses a key limitation of mixed-action reuptake inhibitors in mechanistic studies.

Mechanistic Probe for NET-Selective Antidepressant and Analgesic Efficacy Studies

Researchers evaluating the therapeutic potential of selective norepinephrine reuptake inhibition for depression, chronic pain, or thermoregulatory disorders should prioritize WAY-256805. Validated efficacy in animal models of depression, neuropathic pain, and thermoregulation [2] provides a robust in vivo benchmark. In contrast, venlafaxine's dual NET/SERT activity [3] precludes attribution of efficacy solely to noradrenergic mechanisms, making WAY-256805 the superior mechanistic probe for NET-selective pharmacology.

SAR Reference Standard for Cycloalkanol Ethylamine Scaffold Optimization

Medicinal chemistry teams engaged in structure-activity relationship campaigns on the cycloalkanol ethylamine scaffold require a well-characterized benchmark with fully disclosed in vitro and in vivo data. WAY-256805 represents the optimized outcome of systematic SAR exploration, demonstrating the functional impact of N-ethyl substitution and (1S,2S)-stereochemistry on NET affinity and DAT/SERT selectivity [1]. Using this compound as a positive control or scaffold reference ensures that newly synthesized analogs are evaluated against a data-rich, publication-supported comparator rather than an undercharacterized intermediate.

Comparative Transporter Selectivity Studies for Off-Target Liability Assessment

When screening novel chemical entities for potential off-target transporter interactions, WAY-256805 provides a valuable benchmark for evaluating selectivity profiling assays. Its well-defined NET IC50 of 82 nM and established DAT/SERT selectivity boundaries [1] allow researchers to calibrate assay sensitivity and establish selectivity thresholds. This application is particularly relevant for CNS drug discovery programs where minimizing dopaminergic activity is essential to avoid abuse liability or extrapyramidal side effects associated with DAT-active compounds [4].

Quote Request

Request a Quote for 2-(4-Ethylpiperazin-1-yl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.